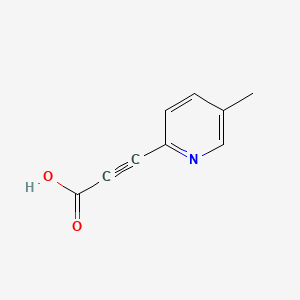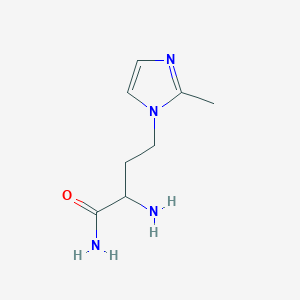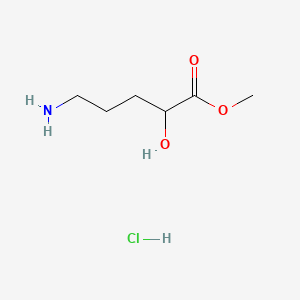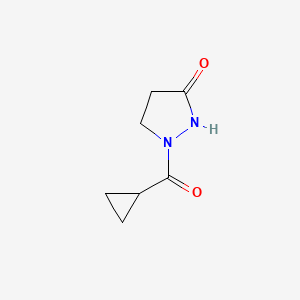
1-Cyclopropanecarbonylpyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropanecarbonylpyrazolidin-3-one is a compound that belongs to the class of pyrazolidinones. These compounds are known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The unique structure of this compound, which includes a cyclopropane ring fused to a pyrazolidinone core, makes it an interesting subject for chemical research and development.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropanecarbonylpyrazolidin-3-one can be achieved through several methods. One common approach involves the reaction of cyclopropanecarbonyl chloride with pyrazolidin-3-one under basic conditions. This reaction typically requires the use of a base such as triethylamine to facilitate the formation of the desired product. Another method involves the use of cyclopropanecarboxylic acid as a starting material, which is then converted to the corresponding acid chloride before reacting with pyrazolidin-3-one.
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
1-Cyclopropanecarbonylpyrazolidin-3-one undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-Cyclopropanecarbonylpyrazolidin-3-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Cyclopropanecarbonylpyrazolidin-3-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways and molecular targets can vary depending on the specific structure and functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropanecarbonylpyrazolidin-3-one can be compared to other similar compounds, such as:
1-Pyrazolin-3-one: This compound shares the pyrazolidinone core but lacks the cyclopropane ring, resulting in different chemical properties and reactivity.
Cyclopropanecarboxylic acid derivatives: These compounds contain the cyclopropane ring but differ in their functional groups, leading to variations in their chemical behavior and applications.
Eigenschaften
Molekularformel |
C7H10N2O2 |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
1-(cyclopropanecarbonyl)pyrazolidin-3-one |
InChI |
InChI=1S/C7H10N2O2/c10-6-3-4-9(8-6)7(11)5-1-2-5/h5H,1-4H2,(H,8,10) |
InChI-Schlüssel |
QHCSUCWXMBQAQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)N2CCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride](/img/structure/B13633010.png)
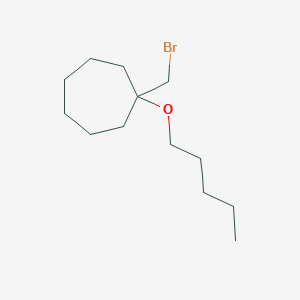
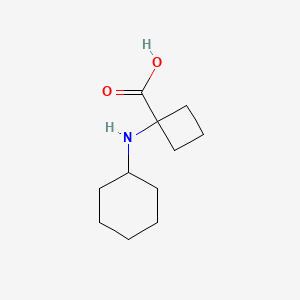
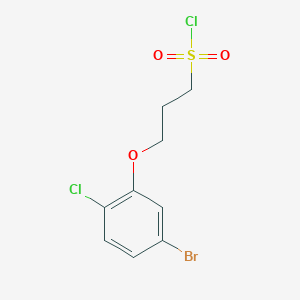

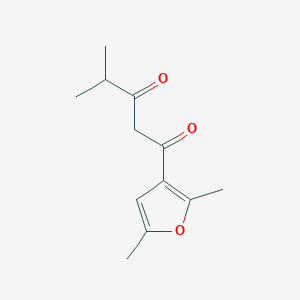
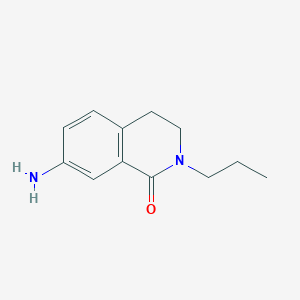
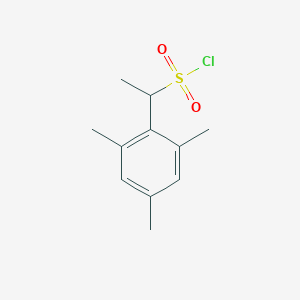
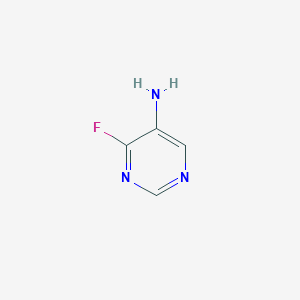
![tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate](/img/structure/B13633072.png)
